molecular formula C26H24N4O7 B11562771 N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11562771
M. Wt: 504.5 g/mol
InChI Key: QHDPDPYCASBBAM-ACVHBWFCSA-N
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Description

N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.

Industry

Industrially, N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE might be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound might inhibit enzymes, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and derivatives with comparable structures and functional groups. Examples might include:

  • N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE analogs with different substituents.
  • Other hydrazone derivatives with varying aromatic or aliphatic groups.

Uniqueness

The uniqueness of N-[(1E)-2-(2,4-DIMETHOXYPHENYL)-1-{N’-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O7

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N4O7/c1-35-21-11-9-18(24(15-21)37-3)14-22(28-25(31)17-7-5-4-6-8-17)26(32)29-27-16-19-13-20(30(33)34)10-12-23(19)36-2/h4-16H,1-3H3,(H,28,31)(H,29,32)/b22-14+,27-16+

InChI Key

QHDPDPYCASBBAM-ACVHBWFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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